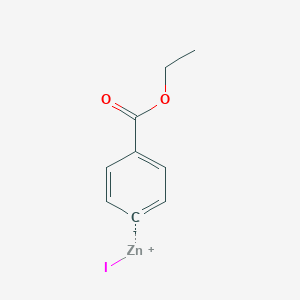

4-(Ethoxycarbonyl)phenylzinc iodide

概要

説明

4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C2H5O2CC6H4ZnI. It is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

準備方法

4-(Ethoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of ethyl 4-iodobenzoate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{I} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{ZnI} ]

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

化学反応の分析

4-(Ethoxycarbonyl)phenylzinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-iodide bond is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents include palladium catalysts and bases like potassium carbonate.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products

科学的研究の応用

Synthetic Applications

4-(Ethoxycarbonyl)phenylzinc iodide is primarily utilized as a reagent in organic synthesis due to its ability to form carbon-carbon bonds through cross-coupling reactions. Its applications include:

- Transition Metal-Catalyzed Cross-Coupling Reactions : It readily participates in reactions with aryl halides and vinyl halides, facilitating the formation of complex organic molecules. The compound's zinc-carbon bond is reactive and can undergo transmetalation with catalysts such as palladium or nickel, allowing for the synthesis of various functionalized compounds.

- Synthesis of Pharmaceutical Intermediates : Notably, it has been employed in the synthesis of indazole-derived glucagon receptor antagonists, which are being investigated for their potential therapeutic effects in type 2 diabetes. The introduction of the ethoxycarbonyl group enables the formation of ester functionalities critical for drug design.

- Formation of Aryl-Substituted Compounds : The compound has been used to synthesize 5-aryl-2-furaldehydes through palladium-catalyzed reactions with 5-bromo-2-furaldehyde, showcasing its versatility in creating diverse chemical structures.

Case Study 1: Synthesis of Glucagon Receptor Antagonists

The synthesis of glucagon receptor antagonists using this compound highlights its pharmaceutical relevance. By incorporating this organozinc compound into the indazole scaffold, researchers have developed novel compounds that exhibit antagonistic activity towards the glucagon receptor, suggesting potential for diabetes treatment.

Case Study 2: Cross-Coupling with Unsaturated Thioethers

Another significant application involves the reaction of this compound with unsaturated thioethers, demonstrating its utility in synthesizing sulfur-containing organic compounds. This reaction pathway opens avenues for creating new materials and pharmaceuticals.

作用機序

The mechanism of action of 4-(Ethoxycarbonyl)phenylzinc iodide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the organic moiety, facilitating the transfer of the phenyl group to the electrophilic partner in the presence of a palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .

類似化合物との比較

4-(Ethoxycarbonyl)phenylzinc iodide can be compared with other organozinc compounds such as:

Phenylzinc iodide: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.

2-(Ethoxycarbonyl)phenylzinc bromide: Similar in reactivity but uses bromide instead of iodide, which can affect the reaction conditions and outcomes.

4-(Morpholino)methylphenylzinc iodide: Contains a morpholino group, providing different reactivity and applications

These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of cross-coupling reactions and its utility in synthesizing complex organic molecules.

生物活性

4-(Ethoxycarbonyl)phenylzinc iodide (CAS No. 131379-16-3) is an organozinc compound primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical sector. Although specific biological activity data for this compound is limited, its derivatives have shown potential relevance in medicinal chemistry, especially regarding glucagon receptor antagonism, which may be explored for drug development.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of ethyl 4-iodobenzoate with zinc metal or zinc salts under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) to facilitate the reaction. This process can yield various functionalized organozinc species that are important in synthetic organic chemistry .

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, its role as a precursor for other compounds suggests potential biological implications. The following sections summarize relevant findings regarding its derivatives and related organozinc compounds.

- Glucagon Receptor Antagonism : Some derivatives of organozinc compounds have been implicated in antagonizing glucagon receptors, which play a crucial role in glucose metabolism and diabetes management.

- Cross-Coupling Reactions : The compound is involved in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing various bioactive molecules. These reactions can lead to the formation of complex structures that may exhibit biological activity .

Case Studies and Research Findings

Several studies have investigated the reactivity and applications of organozinc compounds, including this compound:

- Kinetic Measurements : Research has demonstrated that organozinc reagents can be analyzed using electrospray ionization mass spectrometry (ESI-MS) to understand their reactivity in cross-coupling reactions. The rate-limiting steps were identified, providing insights into optimizing these reactions for synthesizing biologically active compounds .

- Enzymatic Reactions : Some studies have explored the use of organozinc species in enzymatic reactions, highlighting their potential role in asymmetric synthesis and enantioselective methodologies .

Data Table: Summary of Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| Synthesis Intermediate | Used in the preparation of various pharmaceutical compounds through cross-coupling reactions. |

| Glucagon Receptor Antagonism | Potential involvement in regulating glucose metabolism via receptor interaction. |

| Enzymatic Applications | Explored for use in asymmetric synthesis and as substrates in enzymatic reactions. |

| Kinetic Studies | Investigated for understanding reaction mechanisms and optimizing synthetic pathways. |

特性

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYVJGYZRYJEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296284 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-16-3 | |

| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。